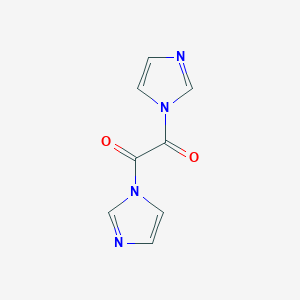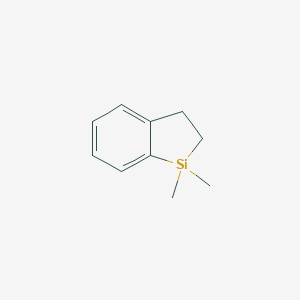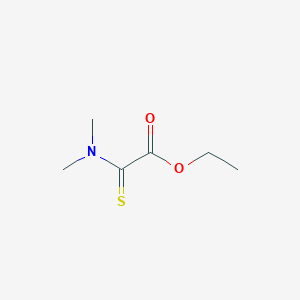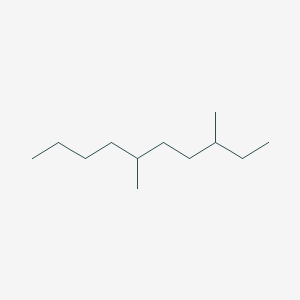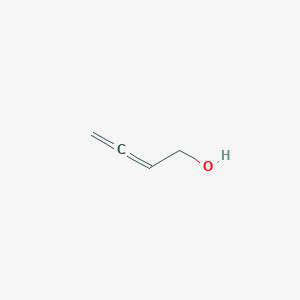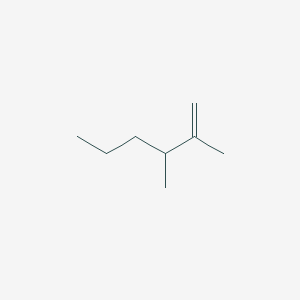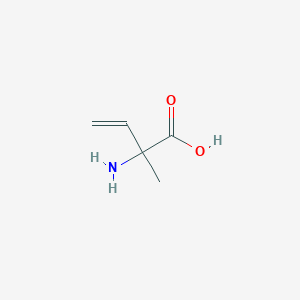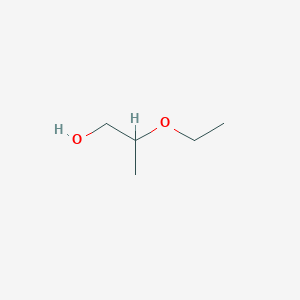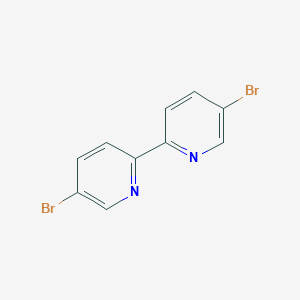
5,5'-二溴-2,2'-联吡啶
概述
描述
二氯荧光素是一种有机染料,属于荧光素家族,其特征是在 2 和 7 位被氯原子取代。它被广泛用作各种分析方法的指示剂,尤其是在法扬斯法银量法中。 该化合物以其在滴定反应达到等当点时,颜色从无色变为淡粉色的能力而闻名 .
科学研究应用
二氯荧光素在科学研究中具有广泛的应用,包括:
化学: 用作滴定方法的指示剂,以及各种化学测定的荧光探针。
生物学: 用于细胞测定,以测量活性氧物种和氧化应激。
医学: 用于诊断测定和成像技术,以检测细胞变化和疾病标志物。
作用机制
二氯荧光素通过其在氧化后发荧光的能力发挥作用。该化合物最初是非荧光的,但在被活性氧物种氧化后,变得高度荧光。这一特性使其成为检测氧化应激和测量生物系统中活性氧物种的存在的优良探针。 分子靶标包括产生或与活性氧物种相互作用的细胞成分,如线粒体和过氧化物酶 .
类似化合物:
荧光素: 二氯荧光素的母体化合物,用于类似的应用,但缺乏氯取代。
羧基荧光素: 具有羧基的衍生物,用于在更酸性的环境中检测 pH 值。
二氯荧光素二乙酸酯: 用于细胞测定中检测活性氧物种的衍生物。
独特性: 二氯荧光素因其氯取代而具有独特性,这增强了其荧光特性,使其比其母体化合物荧光素更适合于特定的分析和生物学应用 .
生化分析
Biochemical Properties
5,5’-Dibromo-2,2’-bipyridine has excellent coordination properties, making it a versatile building block for the synthesis of functional materials .
Cellular Effects
The effects of 5,5’-Dibromo-2,2’-bipyridine on cells and cellular processes are complex and multifaceted. It can influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5,5’-Dibromo-2,2’-bipyridine exerts its effects through a variety of mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,5’-Dibromo-2,2’-bipyridine can change over time. This may include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5,5’-Dibromo-2,2’-bipyridine can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
5,5’-Dibromo-2,2’-bipyridine may be involved in various metabolic pathways, interacting with enzymes or cofactors . It could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
5,5’-Dibromo-2,2’-bipyridine can be transported and distributed within cells and tissues . This could involve interaction with transporters or binding proteins, and could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 5,5’-Dibromo-2,2’-bipyridine and its effects on activity or function are complex and multifaceted . This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 二氯荧光素通过荧光素与氯气反应合成。该过程涉及在适当溶剂(如乙酸)的存在下,在受控温度条件下对荧光素进行氯化。该反应通常按如下方式进行:[ \text{荧光素} + \text{氯气} \rightarrow \text{二氯荧光素} ]
工业生产方法: 在工业环境中,二氯荧光素的生产涉及大型氯化反应器,其中荧光素在优化条件下暴露于氯气中,以确保高产率和纯度。 对反应进行监控和控制,以防止过度氯化并获得所需的产品质量 .
化学反应分析
反应类型: 二氯荧光素经历各种化学反应,包括:
氧化: 二氯荧光素可以氧化形成二氯荧光素二乙酸酯,这是一种用于细胞测定的荧光化合物。
还原: 该化合物可以还原为其非荧光形式,二氯荧光素,它被用作检测活性氧物种的探针。
取代: 二氯荧光素可以参与取代反应,其中氯原子被其他官能团取代。
常用试剂和条件:
氧化: 过氧化氢 (H₂O₂) 在过氧化物酶的存在下。
还原: 还原剂如硼氢化钠 (NaBH₄)。
取代: 亲核试剂如胺或硫醇在碱性条件下。
主要形成的产物:
氧化: 二氯荧光素二乙酸酯。
还原: 二氯荧光素。
取代: 各种取代的荧光素衍生物
相似化合物的比较
Fluorescein: The parent compound of dichlorofluorescein, used in similar applications but lacks the chlorine substitutions.
Carboxyfluorescein: A derivative with carboxyl groups, used for pH detection in more acidic environments.
Dichlorofluorescein diacetate: A derivative used in cellular assays for detecting reactive oxygen species.
Uniqueness: Dichlorofluorescein is unique due to its chlorine substitutions, which enhance its fluorescent properties and make it more suitable for specific analytical and biological applications compared to its parent compound, fluorescein .
属性
IUPAC Name |
5-bromo-2-(5-bromopyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWPRPLNUUMYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447824 | |
| Record name | 5,5'-DIBROMO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-18-7 | |
| Record name | 5,5'-DIBROMO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-Dibromo-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5,5'-Dibromo-2,2'-bipyridine (also referred to as dbbpy in some papers) is an organic compound with the molecular formula C10H6Br2N2. [] Its molecular weight is 314.0 g/mol. [] The molecule exhibits an anti coplanar conformation of the bipyridine moiety. [] Spectroscopic data such as 1H NMR, IR, and UV-Vis are commonly used to characterize synthesized compounds incorporating 5,5'-Dibromo-2,2'-bipyridine. [, , , , , , ]
ANone: Several synthetic routes exist:
- Stille Coupling: This method uses 2,5-dibromopyridine and hexamethylditin in the presence of a palladium catalyst like [Pd(PPh3)4]. [] Another approach couples 2,5-dibromopyridine with 5-bromo-2-trialkylstannylpyridines using palladium catalysts. []
- Reductive Symmetric Coupling: This method utilizes hexa-n-butyldistannane to couple 2,5-dibromopyridine. []
- Palladium-Catalyzed Dimerization: 5,5'-Dibromo-2,2'-bipyridine can be unexpectedly obtained as a byproduct in the Heck reaction of 2,5-dibromopyridine with alkenes, likely through a palladium-catalyzed dimerization pathway. []
ANone: 5,5'-Dibromo-2,2'-bipyridine is primarily used as a versatile building block in organic synthesis, particularly for:
- Ligand Synthesis: It serves as a precursor for various bidentate N-donor ligands used in coordination chemistry. These ligands are often employed in the synthesis of metal complexes with applications in catalysis, photochemistry, and materials science. [, , , , , , , ]
- Polymer Synthesis: The bromine atoms provide handles for further functionalization via cross-coupling reactions, such as the Suzuki and Sonogashira couplings, enabling the incorporation of the bipyridine unit into polymers. These polymers find applications in materials science, including light-emitting materials and porous polymers for CO2 capture. [, , , , ]
- Molecular Rod Synthesis: Its rigid structure makes it a suitable building block for constructing molecular rods, which are of interest in supramolecular chemistry and nanotechnology. []
ANone: Metal complexes incorporating ligands derived from 5,5'-Dibromo-2,2'-bipyridine demonstrate catalytic activity in various reactions, including:
- Epoxidation: Dioxomolybdenum(VI) complexes with 5,5'-Dibromo-2,2'-bipyridine and other substituted bipyridine ligands exhibit high activity and selectivity in the epoxidation of cyclooctene using tert-butyl hydroperoxide as the oxidant. []
- CO2 Fixation: Porous hybrid polymers incorporating 5,5'-Dibromo-2,2'-bipyridine and coordinated ZnBr2 show enhanced heterogeneous catalytic activity in the cycloaddition of CO2 with epoxides, producing cyclic carbonates under mild, co-catalyst-free conditions. []
ANone: The structure of 5,5'-Dibromo-2,2'-bipyridine significantly impacts its reactivity and the properties of its derivatives:
- Bromine Substituents: The bromine atoms at the 5 and 5' positions are susceptible to various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. [, , , , , , , ]
- Bipyridine Core: The bipyridine core acts as a strong chelating ligand for various metal ions, influencing the electronic properties and reactivity of the resulting metal complexes. The nature of the substituents on the bipyridine ring can further modulate these properties, affecting the complex's catalytic activity, redox potential, and photophysical behavior. [, , , , , , , ]
- Planar Conformation: The planar conformation of the bipyridine unit contributes to the rigidity of 5,5'-Dibromo-2,2'-bipyridine and its derivatives. This rigidity can impact the packing of molecules in the solid state and influence the morphology of polymers incorporating this unit. []
ANone: Computational chemistry plays a crucial role in studying 5,5'-Dibromo-2,2'-bipyridine and its derivatives:
- DFT Calculations: Density Functional Theory calculations help understand the electronic structure, stability, and reactivity of metal complexes with 5,5'-Dibromo-2,2'-bipyridine-derived ligands. These calculations can provide insights into the catalytic mechanisms and predict the properties of new complexes. []
ANone: A variety of analytical methods are employed for the characterization of 5,5'-Dibromo-2,2'-bipyridine and its derivatives:
- Spectroscopy: 1H NMR, IR, and UV-Vis spectroscopy are commonly used to confirm the structure and investigate the electronic properties of synthesized compounds. [, , , , , , ]
- X-ray Crystallography: This technique provides detailed information about the solid-state structure of 5,5'-Dibromo-2,2'-bipyridine and its derivatives, including bond lengths, angles, and molecular packing. [, , ]
- Electrochemistry: Cyclic voltammetry helps study the redox behavior of metal complexes containing 5,5'-Dibromo-2,2'-bipyridine-derived ligands, providing information about their electrochemical properties and potential applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate](/img/structure/B102444.png)
![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)
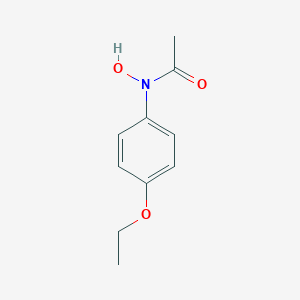
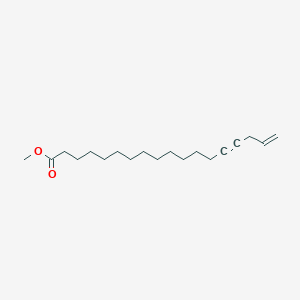
![pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene](/img/structure/B102450.png)
